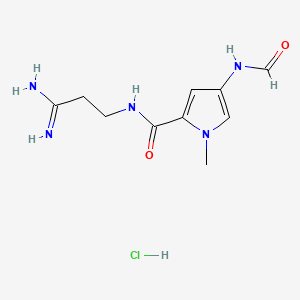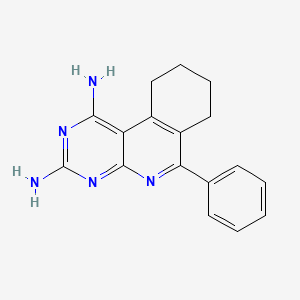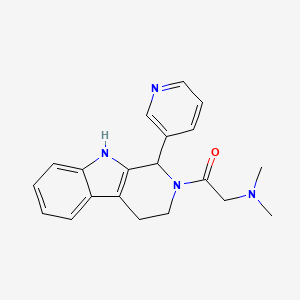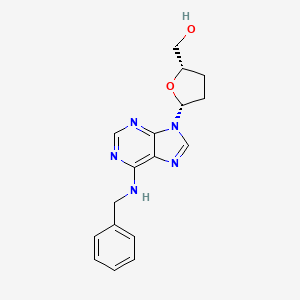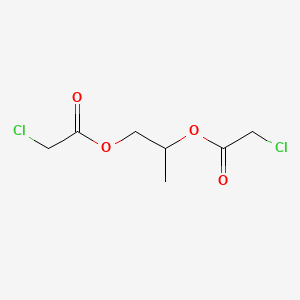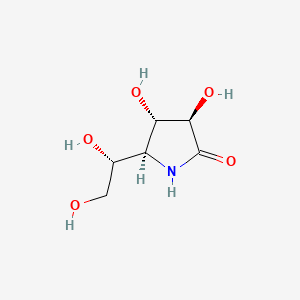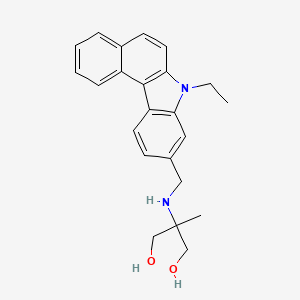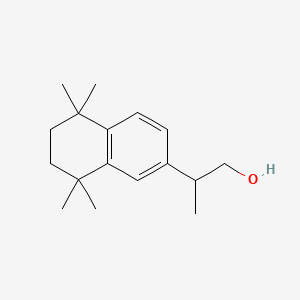
Hydroperoxide, 1-ethoxyethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxide, 1-ethoxyethyl is an organic compound with the molecular formula C4H10O3. It is a type of hydroperoxide, which means it contains the hydroperoxy functional group (-OOH). This compound is known for its reactivity and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-ethoxyethyl can be synthesized through the peroxidation of ethylbenzene. This process involves the reaction of ethylbenzene with oxygen in the presence of a catalyst to form ethylbenzene hydroperoxide, which can then be converted to this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar peroxidation processes. The reaction conditions typically involve controlled temperatures and pressures to ensure the efficient formation of the hydroperoxide compound. Catalysts such as cobalt or manganese salts are often used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, 1-ethoxyethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminium hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired product, but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Alcohols, ketones, and sometimes carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted organic compounds depending on the reactants used.
Applications De Recherche Scientifique
Hydroperoxide, 1-ethoxyethyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a disinfectant.
Industry: Used in the production of polymers and as a bleaching agent
Mécanisme D'action
The mechanism of action of hydroperoxide, 1-ethoxyethyl involves the generation of free radicals through the homolytic cleavage of the hydroperoxy bond. These free radicals can then interact with various molecular targets, leading to oxidative damage to proteins, lipids, and nucleic acids. This oxidative stress can result in cellular damage and has been studied for its implications in various diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrogen Peroxide (H2O2): A simple peroxide with similar oxidative properties.
Cumene Hydroperoxide: Used in the industrial production of phenol and acetone.
tert-Butyl Hydroperoxide: Commonly used in organic synthesis as an oxidizing agent.
Uniqueness
Hydroperoxide, 1-ethoxyethyl is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different applications. Its reactivity and ability to generate free radicals make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
18321-53-4 |
|---|---|
Formule moléculaire |
C4H10O3 |
Poids moléculaire |
106.12 g/mol |
Nom IUPAC |
1-ethoxy-1-hydroperoxyethane |
InChI |
InChI=1S/C4H10O3/c1-3-6-4(2)7-5/h4-5H,3H2,1-2H3 |
Clé InChI |
CXWWPQGYBJCHJL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
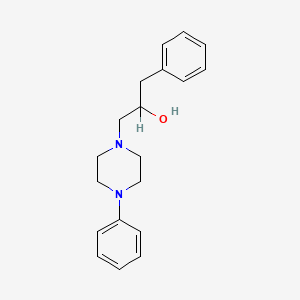
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)
